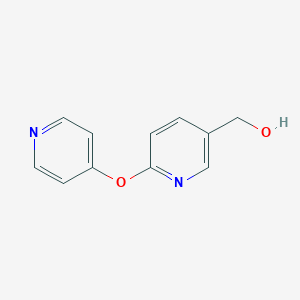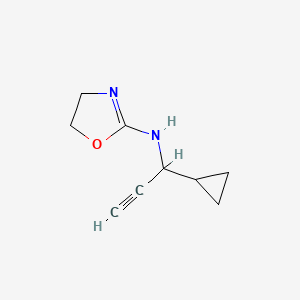
N-(1-cyclopropylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine is a chemical compound with potential applications in various fields of science and industry. This compound features a cyclopropyl group attached to a prop-2-ynyl moiety, which is further connected to a 4,5-dihydro-1,3-oxazol-2-amine structure. Its unique structure makes it a subject of interest for researchers exploring new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine typically involves the following steps:
Cyclopropylprop-2-ynylamine Synthesis: The starting material, cyclopropylprop-2-ynylamine, can be synthesized through the reaction of cyclopropylacetylene with ammonia under specific conditions.
Oxazolone Formation: The cyclopropylprop-2-ynylamine is then reacted with a suitable oxazolone precursor, such as 2-aminobenzamide, under controlled conditions to form the oxazolone ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(1-cyclopropylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the oxazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxazolone derivatives with different oxidation states.
Reduction Products: Reduced forms of the compound with modified functional groups.
Substitution Products: Derivatives with various substituents on the oxazolone ring.
Scientific Research Applications
N-(1-cyclopropylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1-cyclopropylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclopropylprop-2-ynylamine: A related compound without the oxazolone ring.
4,5-Dihydro-1,3-oxazol-2-amine derivatives: Compounds with variations in the oxazolone ring structure.
Uniqueness: N-(1-cyclopropylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine is unique due to its combination of the cyclopropyl group and the oxazolone ring, which provides distinct chemical and biological properties compared to its similar compounds.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N-(1-cyclopropylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H12N2O/c1-2-8(7-3-4-7)11-9-10-5-6-12-9/h1,7-8H,3-6H2,(H,10,11) |
InChI Key |
QIHMTZGQKYHVJH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1CC1)NC2=NCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl (9AR)-1,3,4,6,7,8,9,9A-octahydropyrazino[1,2-A]pyrazine-2-carboxylate](/img/structure/B15358407.png)

![6-Phenyl-2-propan-2-yl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B15358414.png)
![(3S)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15358416.png)
![3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B15358431.png)
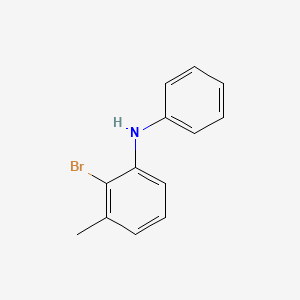
![4-amino-2-[(2-nitrophenyl)sulfanylamino]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B15358450.png)
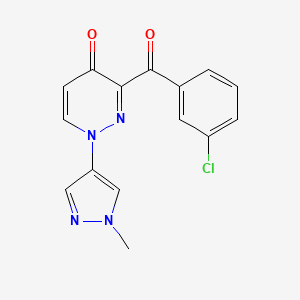
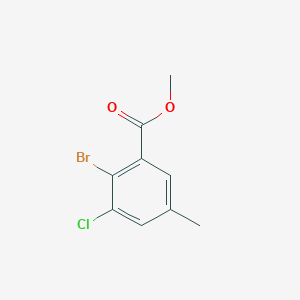

![(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15358469.png)

